Phenstatin
Description
Structure
2D Structure
3D Structure
Propriétés
Formule moléculaire |
C17H18O6 |
|---|---|
Poids moléculaire |
318.32 g/mol |
Nom IUPAC |
(3-hydroxy-4-methoxyphenyl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H18O6/c1-20-13-6-5-10(7-12(13)18)16(19)11-8-14(21-2)17(23-4)15(9-11)22-3/h5-9,18H,1-4H3 |
Clé InChI |
HSLFWBPRHXGUAN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)O |
Synonymes |
phenstatin |
Origine du produit |
United States |
Synthetic Methodologies and Chemical Transformations of Phenstatin
Semisynthetic Approaches to Phenstatin Derivatives
Semisynthetic routes to this compound derivatives often leverage the structural similarity to natural products like combretastatin (B1194345) A-4. These approaches typically involve chemical modifications of the readily available natural scaffold to yield this compound or its analogs.
The Jacobsen oxidation, a catalytic enantioselective epoxidation reaction, played an unexpected role in the early synthesis of this compound. Initially, attempts to epoxidize combretastatin A-4 silyl (B83357) ether using Jacobsen chiral Mn(salen) complex resulted in rearrangement and oxidation products, leading to the serendipitous discovery and isolation of this compound silyl ether nih.govacs.orgacs.org. While intended to introduce an epoxide moiety, this oxidation procedure led to the cleavage of the olefinic bridge present in combretastatin A-4, yielding the benzophenone (B1666685) structure of this compound nih.govacs.org. Further deprotection of the silyl ether then afforded the parent this compound acs.orgacs.org.
Total Synthesis Strategies for this compound and its Core Scaffold
Total synthesis provides a versatile platform for the preparation of this compound and its structural analogs, offering control over the introduction of various substituents and modifications to the core scaffold. One reported method for synthesizing the this compound core involves a procedure based on a morpholine (B109124) amide intermediate acs.orgacs.org. This approach begins with the oxidation of a protected benzaldehyde (B42025) derivative (specifically, 3-[(tert-butyldimethylsilyl)oxy]-4-methoxybenzaldehyde) to the corresponding carboxylic acid using potassium permanganate (B83412) acs.org. The carboxylic acid is then converted to the acid chloride, followed by treatment with morpholine to form the amide precursor acs.org. Reaction of this amide with a lithium derivative prepared from a substituted bromobenzene (B47551) (such as 3,4,5-trimethoxybromobenzene) and tert-butyllithium, followed by deprotection, yields this compound acs.orgacs.org. This strategy has also been applied to synthesize a series of related benzophenones for SAR studies acs.orgacs.org. Other synthetic methods for this compound have also been reported, aiming for improved efficiency google.comlookchem.com.
Derivatization at A-Ring and B-Ring Substituents
Halogenation, the introduction of halogen atoms (such as fluorine, chlorine, bromine, or iodine) onto the aromatic rings of this compound, has been investigated as a strategy to modulate its biological activity cdnsciencepub.comosti.govchinesechemsoc.orgpastic.gov.pk. Halogen atoms can influence the electronic and lipophilic properties of the molecule, affecting its binding affinity to tubulin and its ability to penetrate cell membranes. Studies have reported the synthesis and evaluation of halogenated this compound analogs, demonstrating that the position and nature of the halogen substituent can impact their microtubule destabilizing activity and cytotoxicity against various cancer cell lines osti.govpastic.gov.pk. For instance, brominated this compound derivatives have been synthesized using methods involving cerium (IV) ammonium (B1175870) nitrate (B79036) and lithium bromide dergipark.org.tr.
Replacing one or both of the phenyl rings of this compound with heterocyclic systems is another significant strategy for developing novel analogs with altered biological profiles mdpi-res.comunife.it. This approach aims to leverage the diverse properties and enhanced target interactions that heterocycles can impart.
Indole (B1671886) and Oxindole (B195798): Indole and oxindole moieties have been incorporated into this compound-related structures acs.orgresearchgate.netdaneshyari.com. Indole-based tubulin inhibitors, including those related to this compound, have shown potent activity acs.orgresearchgate.net. Structural modifications at specific positions, such as the indole 3-position, have created derivatives with high potency acs.orgmolaid.commolaid.com. This compound/isocombretastatin-oxindole conjugates have also been synthesized and evaluated for their antimitotic properties daneshyari.com. These conjugates, prepared via reactions like the Knoevenagel condensation between substituted oxindoles and this compound aldehydes, have demonstrated cytotoxic activity against various cancer cell lines daneshyari.com.
Pyrrolo-fused Heterocycles: Novel this compound analogs bearing pyrrolo-fused rings, such as pyrrolo[1,2-b]pyridazin-7-yl and pyrrolo[2,1-a]phthalazin-3-yl groups, have been synthesized uaic.roresearchgate.net. These modifications involve replacing one of the phenyl rings with the heterocyclic system to study the resulting changes in anticancer activity researchgate.net.
Phenothiazine (B1677639): Phenothiazine derivatives are known for a wide range of biological activities uaic.roichem.md. While direct phenothiazine-fused this compound structures were not explicitly detailed in the search results, the incorporation of phenothiazine fragments into molecular hybrids is a strategy in organic synthesis for designing new bioactive compounds uaic.roichem.md. Chalcones derived from phenothiazine have also been studied for their anticancer potential mdpi.com.
Chemical Linkage and Conjugation Strategies
Chemical linkage and conjugation strategies involve attaching this compound or its derivatives to other molecules or scaffolds to create hybrid compounds with potentially improved properties, such as enhanced targeting, altered pharmacokinetic profiles, or synergistic activity.
One notable strategy involves the creation of bioreductively activatable prodrug conjugates (BAPCs) of this compound nih.gov. These conjugates are designed to be inactive in normal oxygenated tissues but are cleaved in the hypoxic environment of tumors, releasing the active this compound specifically at the disease site nih.gov. Synthetic approaches have been developed to link this compound to various nitroaromatic triggers, including nitrobenzyl, nitroimidazole, nitrofuran, and nitrothienyl moieties, often utilizing reactions like Mitsunobu chemistry to form ether linkages nih.gov.
Another conjugation approach involves linking this compound or isocombretastatin to chalcone (B49325) scaffolds, resulting in hybrid compounds that act as potent tubulin polymerization inhibitors and can induce mitochondrial apoptosis rsc.orguc.pt. These conjugates are typically synthesized through condensation reactions between this compound or isocombretastatin derivatives and substituted chalcones rsc.orgrsc.org.
Furthermore, strategies to improve water solubility have involved the preparation of prodrugs, such as the sodium phosphate (B84403) salt of this compound, synthesized through phosphorylation and subsequent hydrogenolysis acs.orgacs.orggoogle.com. This conversion to a water-soluble form is important for potential formulation and administration google.com.
Design and Synthesis of Chalcone Conjugates
The design and synthesis of chalcone conjugates involving this compound or its related structures have been explored as a strategy to develop compounds with enhanced biological properties, particularly as inhibitors of tubulin polymerization. Chalcones, characterized by their α,β-unsaturated carbonyl system connecting two aromatic rings, are precursors for flavonoids and isoflavonoids and are readily synthesized nih.govresearchgate.net. The conjugation of chalcone scaffolds with other pharmacologically interesting moieties, such as those found in this compound, is a method employed to potentially enhance anticancer properties mdpi.com.
One synthetic approach to this compound/isocombretastatin–chalcone conjugates involves the Claisen-Schmidt condensation. This reaction typically involves the condensation of a this compound or isocombretastatin aldehyde with substituted acetophenones in the presence of a base, such as potassium hydroxide (B78521) (KOH) rsc.org. For instance, the condensation of this compound 3-aldehyde or isocombretastatin 3-aldehyde with various substituted acetophenones using 10% aqueous KOH has been reported to yield this compound/isocombretastatin–chalcone conjugates rsc.org.
Research has demonstrated the synthesis of a library of new this compound-based indole-linked chalcone compounds through designed synthetic routes researchgate.netnih.gov. These synthetic efforts aim to create hybrid molecules that combine the structural features of this compound with those of chalcones and indole moieties researchgate.net.
Detailed research findings indicate that a series of synthesized this compound/isocombretastatin–chalcones exhibited significant antiproliferative activity against various human cancer cell lines researchgate.netrsc.orgrsc.orgnih.gov. Some compounds showed broad-spectrum antiproliferative efficacy in the sub-micromolar range rsc.orgnih.gov. For example, specific this compound/isocombretastatin–chalcone conjugates demonstrated moderate to excellent cytotoxicity against breast cancer cell lines like MCF-7 and MDA-MB-231 rsc.orgnih.gov.
Studies on the mechanism of action suggest that these chalcone conjugates can inhibit tubulin assembly and bind at the colchicine-binding site of tubulin rsc.orgrsc.orgnih.gov. This interaction can lead to cell cycle arrest at the G2/M phase and induce apoptotic cell death rsc.orgnih.gov.
Development of Platinum(IV) Complexes Conjugated with this compound Analogues
The development of platinum(IV) (Pt(IV)) complexes conjugated with bioactive ligands, including this compound analogues, represents an area of research focused on creating potential prodrugs with improved properties compared to traditional platinum(II) (Pt(II)) drugs like cisplatin (B142131) nih.govresearchgate.netresearchgate.net. Pt(IV) complexes are generally more inert and can be designed to be reduced to their active Pt(II) form within the tumor microenvironment, potentially reducing systemic toxicity and overcoming resistance mechanisms researchgate.netmdpi.com.
Pt(IV) complexes comprising a this compound analogue have been designed and synthesized as dual-targeting prodrugs nih.govresearchgate.netnih.gov. The design principle is to create a complex that not only carries a DNA-binding platinum warhead but also incorporates a small molecule unit, such as a this compound analogue, to inhibit tubulin polymerization researchgate.netnih.gov. This dual mechanism of action is intended to enhance their cytotoxic effects nih.govresearchgate.net.
The synthesis of these Pt(IV) complexes often involves the oxidation of a Pt(II) precursor followed by conjugation reactions with the desired ligand, in this case, a this compound analogue mdpi.com. Research has shown that Pt(IV) complexes conjugated with this compound analogues can exhibit potent activity against human cancer cells, including those resistant to cisplatin researchgate.netnih.gov.
In vitro evaluations have indicated that these conjugated Pt(IV) complexes can show better and more potent activity compared to their corresponding Pt(II) counterparts researchgate.netnih.gov. For instance, a specific Pt(IV) derivative of cisplatin conjugated with a this compound analogue demonstrated highly selective inhibition in human cancer cells with no obvious toxicity to normal cell lines tested nih.gov. Mechanistic studies suggest that these complexes can induce cell-cycle arrest at the G2/M phase and lead to apoptotic cell death through pathways such as the mitochondrial-mediated pathway nih.gov.
Data from research indicates that some Pt(IV) complexes conjugated with this compound analogues have shown efficacy in inhibiting tumor growth in xenograft models nih.gov.
Representative Data on this compound/Isocombretastatin–Chalcone Conjugates
Research on this compound/isocombretastatin–chalcone conjugates has provided data on their tubulin polymerization inhibitory effects. Table 1 presents representative data on the tubulin polymerization inhibition by selected compounds.
| Compound | Tubulin Polymerization IC₅₀ (µM) |
| 3c | 0.8 rsc.orgnih.gov |
| 3e | 0.6 rsc.orgnih.gov |
Representative Data on Platinum(IV) Complexes Conjugated with this compound Analogues
Studies on Pt(IV) complexes conjugated with this compound analogues have evaluated their activity against various cancer cell lines. Table 2 provides representative data on the activity of a specific Pt(IV) complex (Complex 10) derived from cisplatin and conjugated with a this compound analogue against a human lung cancer cell line.
| Compound | Cell Line | Activity |
| Complex 10 | NCI-H460 | Potent inhibition, induced apoptosis, induced G2/M arrest nih.gov |
Compound List and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 9948888 nih.gov |
| Chalcone | 637760 fishersci.nlbmrb.ionih.govuni.lu |
| Platinum(IV) | 105160 nih.gov |
| Cisplatin | 2767 wikipedia.org |
| Potassium Hydroxide | 14793 |
Table 1: Tubulin Polymerization Inhibition by Selected this compound/Isocombretastatin–Chalcone Conjugates
| Compound | Tubulin Polymerization IC₅₀ (µM) |
| 3c | 0.8 |
| 3e | 0.6 |
Molecular Mechanisms of Action of Phenstatin and Its Analogs
Tubulin Polymerization Inhibition and Microtubule Dynamics Modulation
Phenstatin functions as a potent inhibitor of tubulin polymerization. nih.govnih.govresearchgate.net This inhibition disrupts the formation of microtubules, leading to their depolymerization or preventing their proper assembly. amegroups.org The dynamic instability of microtubules, characterized by alternating phases of growth and shrinkage, is crucial for cellular functions, particularly during mitosis. By inhibiting polymerization, this compound interferes with this dynamic process, ultimately leading to the collapse of the microtubule network. researchgate.net Studies evaluating the effect of this compound and its analogs on tubulin polymerization in vitro have demonstrated significant inhibitory effects, often quantified by IC50 values. For example, some this compound/isocombretastatin-chalcone conjugates have shown IC50 values in the sub-micromolar range for tubulin assembly inhibition. researchgate.netrsc.org
Colchicine (B1669291) Binding Site Interaction on β-Tubulin
A key aspect of this compound's mechanism of action is its interaction with the colchicine binding site on β-tubulin. nih.govnih.govresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.comtandfonline.com This site is a well-characterized target for several antimitotic agents, including the natural product colchicine and combretastatin (B1194345) A-4. nih.govmdpi.comresearchgate.net this compound's ability to bind to this specific site is central to its inhibitory effect on tubulin polymerization. researchgate.net The colchicine binding site is located at the interface between the α and β tubulin subunits. mdpi.com
Competitive Binding Assays and Affinity Determination
Competitive binding assays are experimental techniques used to determine the affinity of a compound for a binding site and to ascertain if different compounds bind to the same site. researchgate.netuah.esperceptive.combmglabtech.com In the context of this compound, competitive binding assays have been employed to confirm its interaction with the colchicine binding site on tubulin. researchgate.netresearchgate.netrsc.org These assays typically involve a labeled ligand known to bind to the colchicine site (such as labeled colchicine) and increasing concentrations of the test compound (this compound or its analog). By measuring the displacement of the labeled ligand by the test compound, researchers can infer the binding affinity of the test compound and confirm its interaction with the same site. uah.esbmglabtech.com Studies using competitive binding assays have indicated that this compound and certain analogs bind to the colchicine binding site of tubulin. researchgate.netresearchgate.netrsc.org The affinity of this compound for this site is comparable to that of combretastatin A-4. google.com Quantitative binding constants, such as the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), can be determined from these assays, providing a measure of the binding strength. uah.esbmglabtech.com The IC50 value, representing the concentration of the competitor that inhibits 50% of the binding of the labeled ligand, is often determined and can be used to calculate the Ki value using the Cheng-Prusoff equation. uah.esbmglabtech.com
Cell Cycle Perturbation and Arrest Mechanisms
The disruption of microtubule dynamics by this compound leads to significant perturbations in the cell cycle. researchgate.netnih.govresearchgate.net Microtubules are essential for the formation of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. Interference with spindle formation or function triggers cell cycle checkpoints, preventing the cell from progressing through division. researchgate.netamegroups.org
Induction of G2/M Phase Arrest
A well-documented effect of this compound and its analogs is the induction of cell cycle arrest at the G2/M phase. researchgate.netnih.govresearchgate.netresearchgate.netrsc.orgresearchgate.netresearchgate.nettdx.catmdpi.com The G2/M checkpoint is a critical regulatory point in the cell cycle that ensures that DNA replication is complete and the cellular environment is suitable for mitosis. nih.gov When microtubule assembly is disrupted, the spindle assembly checkpoint is activated, halting the cell cycle at the transition from the G2 phase to the mitotic (M) phase. researchgate.netamegroups.orgresearchgate.net This arrest prevents cells with compromised mitotic spindles from entering or completing mitosis, which can ultimately lead to cell death. amegroups.org Studies using techniques like flow cytometry have demonstrated an accumulation of cells in the G2/M phase upon treatment with this compound or its active analogs. researchgate.netrsc.orgtdx.cat
Apoptotic Pathway Induction
In addition to causing cell cycle arrest, this compound and its analogs are known to induce apoptosis, or programmed cell death, in cancer cells. amegroups.orgresearchgate.netrsc.orgresearchgate.nettdx.catmdpi.com The sustained cell cycle arrest at G2/M due to microtubule disruption can trigger apoptotic pathways. amegroups.org
Mitochondrial Membrane Depolarization
One of the events associated with this compound-induced apoptosis is mitochondrial membrane depolarization. researchgate.netrsc.org The mitochondrial membrane potential is crucial for the proper functioning of mitochondria and plays a significant role in regulating apoptosis. mdpi.com Depolarization of the mitochondrial membrane is often an early event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. mdpi.comnih.gov This release can activate a cascade of caspases, key executioners of apoptosis. researchgate.netmdpi.comresearchgate.net Studies have confirmed mitochondrial membrane depolarization in cells treated with this compound/isocombretastatin-chalcone conjugates, indicating the involvement of the mitochondrial pathway in the induced apoptosis. researchgate.netrsc.org
Compound Information
| Compound Name | PubChem CID |
| This compound | 9948888 |
| Combretastatin A-4 (CA4) | 5354272 |
| Colchicine | 5742 |
Data Tables
While specific quantitative data for this compound's binding affinity (Ki) in competitive binding assays was not consistently available across the search results in a format suitable for a single comprehensive table, the tubulin polymerization inhibition data provides a direct measure of their functional impact.
Table 1: Tubulin Polymerization Inhibition by Selected this compound Analogs
| Compound Class | Example Compound | Tubulin Polymerization IC₅₀ (µM) | Source |
| This compound | This compound | 1.0 nih.gov, 3.43 ± 0.7 tandfonline.com | nih.govtandfonline.com |
| This compound/isocombretastatin-chalcone Conjugates | 3c | 0.8 researchgate.netrsc.org | researchgate.netrsc.org |
| This compound/isocombretastatin-chalcone Conjugates | 3e | 0.6 researchgate.netrsc.org | researchgate.netrsc.org |
| Boronic acid-containing this compound analogues | 4a | >100 arkat-usa.org | arkat-usa.org |
| Boronic acid-containing this compound analogues | 4c | >100 arkat-usa.org | arkat-usa.org |
Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used.
Caspase Cascade Activation
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. The process is tightly regulated and involves the activation of a cascade of cysteine proteases known as caspases. Studies on this compound and its analogs have shown their ability to induce apoptosis through the activation of these caspases.
For instance, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), a compound belonging to the this compound family, has been shown to increase the activation of caspases 3/7 and 8 in human leukemia HL-60 cells psu.edunih.gov. This suggests the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. The increase in caspase 3/7 and 8 activation was observed across various tested concentrations of PHT psu.edu.
Furthermore, this compound/isocombretastatin-chalcone conjugates have been reported to induce mitochondrial apoptotic cell death, which is confirmed by the activation of caspase 9 researchgate.netnih.govrsc.org. Caspase 9 is a key initiator caspase in the intrinsic apoptotic pathway, activated upon the release of cytochrome c from the mitochondria. The activation of caspase 9 subsequently leads to the activation of effector caspases like caspase 3 and 7, culminating in the dismantling of the cell.
Another study on imidazopyridine-guanylhydrazone, an analog with a different scaffold but also targeting tubulin polymerization, demonstrated caspase-dependent apoptosis by activating caspase 3/7 mdpi.com. While not a direct this compound analog, this highlights the common apoptotic mechanism triggered by tubulin-targeting agents. Similarly, other tubulin polymerization inhibitors, including certain phenothiazine-based this compound analogs and benzo[b]furan and triazole moieties, have been shown to induce apoptosis through the activation of caspase 3 mdpi.comekb.eg. Cleavage of PARP (Poly (ADP-ribose) polymerase), a substrate of activated caspases, is also observed, further indicating the activation of the caspase-dependent apoptotic pathway researchgate.netacs.org.
DNA Fragmentation Analysis
A hallmark of apoptosis is the degradation of chromosomal DNA into internucleosomal fragments of approximately 180 base pairs, a process mediated by caspase-activated DNases. Research on this compound and its analogs has provided evidence of DNA fragmentation, further supporting their ability to induce apoptosis.
Treatment of human leukemia HL-60 cells with PHT resulted in internucleosomal DNA fragmentation without affecting membrane integrity psu.edunih.gov. This finding is a strong indicator of apoptotic cell death.
This compound/isocombretastatin-chalcone conjugates have also been shown to induce DNA fragmentation researchgate.netnih.govrsc.org. This effect, along with caspase 9 activation and mitochondrial membrane depolarization, confirms the induction of apoptotic cell death by these compounds researchgate.netnih.gov. DNA fragmentation is a downstream event of the caspase cascade activation, particularly the activation of caspase-activated DNase (CAD) which is normally inhibited by its inhibitor, ICAD. Caspase 3 cleaves ICAD, releasing active CAD to degrade nuclear DNA tandfonline.com.
Morphological analysis, such as Hoechst 33258 staining, has also been used to confirm apoptotic cell death induced by these compounds, revealing characteristic features like chromatin condensation and the formation of apoptotic bodies, which are consequences of DNA fragmentation researchgate.netnih.govresearchgate.netrsc.org.
Signaling Pathway Modulation by this compound Analogs
Beyond their primary effect on tubulin polymerization, this compound analogs can also modulate various signaling pathways involved in cancer cell survival, proliferation, and apoptosis.
NF-κB Pathway Inhibition
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation. Aberrant activation of NF-κB is frequently observed in cancer and contributes to tumor progression by promoting cell survival and inhibiting apoptosis proquest.comceu.es. Inhibition of the NF-κB pathway is therefore a promising strategy for cancer therapy proquest.com.
Some chalcone (B49325) derivatives, including those linked to this compound or isocombretastatin scaffolds, have demonstrated NF-κB inhibitory activity proquest.comceu.esej-med.org. Chalcones can interfere with NF-κB function by inhibiting IκB kinases (IKKs), which are essential for the phosphorylation and degradation of IκBα, the inhibitor protein that keeps NF-κB sequestered in the cytoplasm proquest.comceu.es. By preventing IκBα degradation, chalcones can suppress NF-κB translocation to the nucleus and its subsequent activation of target genes proquest.comceu.es.
While direct evidence specifically detailing the inhibition of NF-κB by this compound itself is limited in the provided context, the activity of this compound-based chalcone conjugates suggests that incorporating the this compound scaffold into molecules with known NF-κB inhibitory properties can yield compounds with potential therapeutic benefits proquest.comceu.esej-med.org. Some studies on chalcones generally show they can block the nuclear translocation of the NF-κB p65 subunit and inhibit NF-κB-dependent reporter gene transcription ceu.es.
p53 Activation and its Downstream Effects
The tumor suppressor protein p53 plays a pivotal role in preventing cancer development by regulating cell cycle arrest, DNA repair, and apoptosis in response to cellular stress, such as DNA damage or oncogenic signaling ceu.estandfonline.com. Activation of p53 can lead to either reversible growth arrest or the induction of apoptosis, particularly through the intrinsic mitochondrial pathway tandfonline.com.
Several studies indicate that compounds targeting tubulin, including those structurally related to this compound or its analogs, can lead to the activation of p53. For example, intracellular polymerization induced by certain agents has been shown to result in a high level of p53 expression acs.org. This elevated p53 expression can trigger apoptosis and affect cell cycles, thereby inhibiting cell proliferation acs.org.
While direct evidence for this compound's direct activation of p53 is not extensively detailed in the provided snippets, the induction of apoptosis and cell cycle arrest by this compound and its analogs aligns with the downstream effects of p53 activation psu.edunih.govresearchgate.netnih.govresearchgate.net. Some chalcone derivatives, which can be incorporated into this compound analogs, have been shown to induce p53 expression, activate p53 phosphorylation and acetylation (which releases p53 from MDM2, its negative regulator), reduce p53 ubiquitination, and inhibit p53 proteasome degradation ceu.es. By disrupting the interaction between p53 and MDM2, these compounds can increase p53 stability and enhance its ability to promote the expression of pro-apoptotic proteins like Bax acs.orgceu.estandfonline.com.
Activation of p53 can increase mitochondrial permeability, further activating the mitochondria-mediated apoptosis pathway acs.org. This aligns with findings that this compound analogs induce mitochondrial membrane depolarization and activate caspase 9, a key event in the mitochondrial apoptotic pathway psu.eduresearchgate.netnih.gov.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Phenstatin Derivatives
Elucidation of Essential Pharmacophores for Tubulin Inhibition
The fundamental pharmacophore of phenstatin, like other colchicine-site inhibitors, consists of two aromatic rings (A and B) held in a specific spatial orientation that allows for effective binding within the colchicine (B1669291) pocket at the α/β-tubulin interface. researchgate.netmdpi.com
The A-ring is typically a 3,4,5-trimethoxyphenyl group, a feature shared with colchicine and combretastatin (B1194345). mdpi.com This ring is known to anchor the molecule within a hydrophobic pocket of β-tubulin. Molecular docking studies suggest that the methoxy (B1213986) groups can form crucial hydrogen bonds with residues such as Cys-241, contributing significantly to the binding affinity. researchgate.netmdpi.com The orientation of this trimethoxyphenyl ring within the binding site is a critical determinant of activity. researchgate.net
The B-ring , in the parent this compound, is a 3-hydroxy-4-methoxyphenyl group. This ring occupies a different region of the colchicine site, interacting with residues in the α-tubulin subunit, such as Thr-179 and Val-181. mdpi.com The substitution pattern on the B-ring is amenable to significant variation, allowing for the fine-tuning of the compound's biological activity.
The carbonyl bridge serves as a rigid linker that maintains the two aromatic rings in a fixed conformation, mimicking the active cis-geometry of CA-4. nih.gov This structural constraint is essential for fitting into the colchicine binding site and is a key advantage of the this compound scaffold over the more flexible stilbene (B7821643) core of combretastatins.
Impact of A-Ring and B-Ring Modifications on Biological Activity
Systematic modifications of both the A and B rings of the this compound scaffold have been explored to improve potency and overcome challenges such as drug resistance.
A-Ring Modifications: While the 3,4,5-trimethoxyphenyl A-ring is considered optimal for many colchicine site inhibitors, some studies have explored its replacement with other moieties. One notable example involves the substitution of the phenyl A-ring with a tricyclic phenothiazine (B1677639) system. This modification resulted in a new family of potent microtubule-targeting agents. For instance, the phenothiazine derivative 21 (from the study) demonstrated significant antiproliferative activity, with GI50 values in the nanomolar range across various cancer cell lines, even surpassing the potency of the parent this compound in some cases. nih.gov
B-Ring Modifications: The B-ring has been a primary target for structural variation. Replacing the 3-hydroxy-4-methoxyphenyl ring with a 2-naphthyl moiety has been shown to be a favorable modification in the this compound series. nih.gov These "naphthylphenstatins" exhibited potent tubulin polymerization inhibitory and cytotoxic activities. The data suggests that the 2-naphthyl ring is a more effective replacement for the B-ring in phenstatins than in the corresponding combretastatins, highlighting the influence of the carbonyl linker on the optimal B-ring structure. nih.gov
Below is a data table summarizing the antiproliferative activity of selected this compound derivatives with A-ring and B-ring modifications against various human cancer cell lines.
| Compound | A-Ring Modification | B-Ring | Cancer Cell Line | Activity (GI50, nM) | Reference |
|---|---|---|---|---|---|
| This compound | 3,4,5-Trimethoxyphenyl | 3-Hydroxy-4-methoxyphenyl | COLO 205 (Colon) | >100 | nih.gov |
| Phenothiazine Derivative 21 | Phenothiazine | 3-Hydroxy-4-methoxyphenyl | COLO 205 (Colon) | 52 | nih.gov |
| Phenothiazine Derivative 21 | Phenothiazine | 3-Hydroxy-4-methoxyphenyl | A498 (Kidney) | 29 | nih.gov |
| Phenothiazine Derivative 21 | Phenothiazine | 3-Hydroxy-4-methoxyphenyl | MCF7 (Breast) | 48 | nih.gov |
| Phenothiazine Derivative 21 | Phenothiazine | 3-Hydroxy-4-methoxyphenyl | NCI-H460 (Lung) | 93 | nih.gov |
Stereochemical Requirements for Anti-proliferative Effects (e.g., Z-geometry implications)
The spatial arrangement of the A and B rings is a critical determinant of the anti-proliferative activity of colchicine site inhibitors. For combretastatin A-4, the Z-(cis)-isomer is highly active, while the E-(trans)-isomer is virtually inactive. This is because the Z-configuration forces the two phenyl rings into a twisted conformation that fits snugly into the colchicine binding site. nih.gov
A significant advantage of the this compound scaffold is that the carbonyl bridge structurally mimics the active Z-conformation of CA-4 and prevents isomerization to the inactive E-isomer. nih.gov This inherent conformational rigidity contributes to this compound's stability and sustained biological activity. While direct comparative studies of Z- and E-isomers are not applicable to the rigid this compound core itself, the principle is demonstrated by the high potency of this compound and its analogues, which are effectively locked in the "active" geometric arrangement. Any modification that would disrupt this relative orientation of the A and B rings would be expected to lead to a significant loss of activity.
Influence of Carbonyl Group Hybridization on Molecular Efficacy
The sp2 hybridized carbonyl group in this compound plays a crucial role not only in maintaining the correct geometry but also in the electronic properties of the molecule. Its replacement with other linkers has been investigated to understand its contribution to molecular efficacy.
In a study of this compound analogues where the A-ring was a phenothiazine, the carbonyl (C=O) bridge was replaced with a methylene (B1212753) (CH2) bridge. The resulting compounds, which are sp3 hybridized at the linker, were found to be well-tolerated from a biological standpoint. In fact, this modification improved the biological potency when the A-ring was a phenothiazine, 1-azaphenothiazine, or iminodibenzyl (B195756). acs.org For example, the methylene-bridged phenothiazine analogue 5 (from the study) showed a potent GI50 of 25 nM against the MDA-MB-435 melanoma cell line. acs.org This suggests that while the carbonyl group provides beneficial rigidity, other linkers that maintain a suitable dihedral angle between the aromatic rings can also lead to highly potent compounds. The electronic nature of the carbonyl may be less critical than its structural role in these specific analogues.
| Compound | Linker | A-Ring | Cancer Cell Line | Activity (GI50, nM) | Reference |
|---|---|---|---|---|---|
| Carbonyl-bridged phenothiazine analogue | C=O | Phenothiazine | MDA-MB-435 (Melanoma) | 40 | acs.org |
| Methylene-bridged phenothiazine analogue (5) | CH2 | Phenothiazine | MDA-MB-435 (Melanoma) | 25 | acs.org |
| Methylene-bridged phenothiazine analogue (6) | CH2 | Phenothiazine | COLO 205 (Colon) | 31 | acs.org |
| Methylene-bridged phenothiazine analogue (7) | CH2 | 1-Azaphenothiazine | COLO 205 (Colon) | 33 | acs.org |
| Methylene-bridged iminodibenzyl analogue (12) | CH2 | Iminodibenzyl | COLO 205 (Colon) | 31 | acs.org |
Structure-Based Optimization for Enhanced Mechanistic Potency
Computational modeling and structure-based design have become invaluable tools for optimizing the potency of this compound derivatives. Molecular docking studies are frequently employed to visualize the binding of this compound analogues within the colchicine site of tubulin, helping to rationalize observed SAR and guide the design of new compounds with improved interactions. researchgate.netnih.gov
For example, docking studies with phenothiazine-based this compound analogues have helped to understand how the bulky, non-planar A-ring can be accommodated within the binding site. nih.gov These models can predict key hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex. By identifying unoccupied pockets or opportunities for additional favorable interactions, medicinal chemists can rationally design modifications to the this compound scaffold.
This structure-based approach has been successfully applied to the design of novel phenylahistin (B1241939) derivatives, which also bind to the colchicine site. By analyzing the co-crystal structure of a phenylahistin derivative with tubulin, researchers were able to design and synthesize new analogues with significantly enhanced potency, leading to compounds with IC50 values at the nanomolar level. mdpi.com A similar integrated computational and experimental approach is crucial for the continued optimization of this compound-based tubulin inhibitors, aiming to enhance their mechanistic potency and improve their therapeutic potential.
Prodrug Design Strategies for Phenstatin
Synthesis and Evaluation of Phosphate (B84403) Prodrugs of Phenstatin
To address the poor water solubility of this compound, a water-soluble sodium phosphate prodrug was developed. capes.gov.brnih.gov The synthesis involved a multi-step process starting from the parent this compound molecule. acs.org
The conversion process is summarized as follows:
Phosphorylation : this compound was treated using a dibenzyl phosphite (B83602) phosphorylation method. capes.gov.bracs.org
Hydrogenolysis : The resulting intermediate underwent a subsequent hydrogenolysis sequence to yield the final sodium phosphate prodrug. capes.gov.bracs.org
Upon evaluation in biochemical assays, the phosphate prodrug demonstrated reduced activity compared to the parent compound, this compound. nih.gov For instance, while the phosphate derivative of a related compound, combretastatin (B1194345) A-4, showed no significant tubulin activity, the this compound phosphate prodrug retained some detectable inhibitory effects. nih.gov This reduced potency is a desirable characteristic for a prodrug, ensuring that the molecule remains less active until it reaches the target site and is converted to the highly potent parent drug. capes.gov.brnih.gov Comparative evaluations showed that the water-soluble this compound phosphate prodrug and the parent this compound were largely indistinguishable in terms of potency and differential cytotoxicity profiles in the National Cancer Institute's (NCI) human tumor cell line screen. google.com
| Compound | Activity Comparison | Reference |
| This compound Phosphate Prodrug | Retained detectable inhibitory effects but reduced activity compared to parent this compound. | nih.gov |
| Combretastatin A-4 Phosphate | No significant tubulin activity observed. | nih.gov |
| This compound vs. its Phosphate Prodrug | Essentially indistinguishable in potency and differential cytotoxicity profiles in NCI screen. | google.com |
Bioreductively Activatable Prodrug Conjugates (BAPCs)
A promising strategy for targeted cancer therapy involves the use of Bioreductively Activatable Prodrug Conjugates (BAPCs). nih.govnih.gov These prodrugs are designed to be inactive in normal, oxygen-rich environments and become activated to release the cytotoxic agent specifically within the hypoxic (low oxygen) regions characteristic of many solid tumors. nih.govlookchem.com
The rational design of this compound-based BAPCs focuses on exploiting the unique microenvironment of solid tumors. nih.gov Hypoxia presents a significant challenge for cancer therapy but also offers an opportunity for targeted drug delivery. nih.govnih.gov BAPCs are engineered to be biologically inert until they encounter low oxygen tension. lookchem.com
The design involves attaching a "trigger" moiety to the this compound molecule. This trigger is typically a nitroaromatic group that can undergo bioreduction under hypoxic conditions. nih.gov Synthetic approaches have been developed for a variety of this compound prodrugs incorporating different triggers, including:
Nitrobenzyl triggers nih.gov
Nitroimidazole triggers nih.gov
Nitrofuranyl triggers nih.gov
Nitrothienyl triggers nih.gov
These triggers can be further modified with nor-methyl, mono-methyl, and gem-dimethyl variants to fine-tune their properties. nih.gov The goal is to create a conjugate that is stable and inactive in the bloodstream but is efficiently cleaved to release active this compound upon reaching the targeted hypoxic tumor cells. nih.gov
The activation of BAPCs in hypoxic environments is mediated by reductase enzymes that are overexpressed in these regions. nih.gov One of the key enzymes involved in this process is NADPH cytochrome P450 oxidoreductase. nih.govlookchem.com Under anaerobic conditions, this enzyme can catalyze the reduction of the nitroaromatic trigger on the BAPC. nih.govnih.gov
This reductive process initiates a cascade that leads to the cleavage of the conjugate, releasing the parent anticancer agent, this compound, in a tumor-specific manner. nih.govnih.gov Preliminary studies under anaerobic conditions have confirmed that certain this compound BAPCs, specifically the gem-dimethyl nitrothiophene and gem-dimethyl nitrofuran analogues, undergo efficient enzymatic cleavage in the presence of NADPH cytochrome P450 oxidoreductase. nih.govlookchem.com This enzyme-mediated cleavage is the critical step for the site-selective activation of the prodrug. nih.gov
A crucial aspect of BAPC design is ensuring the prodrug is significantly less active than the parent compound before its activation. nih.gov This minimizes off-target toxicity. A series of eleven this compound-based BAPCs were evaluated for their ability to inhibit tubulin polymerization, the mechanism of action of this compound. nih.govlookchem.com
The results confirmed the successful design of these prodrugs as inactive precursors. nih.gov All eleven BAPCs demonstrated significantly reduced inhibitory activity against tubulin compared to this compound, which has an IC₅₀ value of 1.0 μM. nih.govlookchem.com This demonstrates that the attachment of the bioreductive trigger effectively masks the activity of this compound. researchgate.net This inactivity is a desirable and anticipated feature, as the prodrugs are intended to be biologically inert prior to the enzyme-mediated release of this compound at the tumor site. nih.gov
Inhibition of Tubulin Polymerization by this compound BAPCs
| Compound Group | IC₅₀ (Inhibition of Tubulin Polymerization) | Level of Activity |
|---|---|---|
| This compound (Parent Drug) | 1.0 μM | Potent Inhibitor |
| BAPCs (7 of 11 analogues) | > 20 μM | Not Inhibitors |
| BAPCs (4 of 11 analogues) | 9–16 μM | Significantly Reduced Inhibition |
Metabolic Pathway Characterization of Phenstatin
Identification and Structural Elucidation of Phenstatin Metabolites
The identification and structural elucidation of this compound metabolites are critical steps in characterizing its metabolic pathway. Studies using techniques such as high-performance liquid chromatography (HPLC) coupled with LC-DAD-UV and LC-ESI-MS analyses have been employed to separate and characterize these metabolites researchgate.netnih.gov. Through these methods, eight main metabolites of this compound were identified in investigations involving rat and human microsomal preparations researchgate.netnih.govnih.gov. Structural elucidation involves analyzing chromatographic and spectral data, including retention time, isotopic patterns, accurate mass measurements, and fragmentation patterns pharmaron.comcriver.com. Confirmation against synthesized standards further increases structural certainty nih.gov.
The major biotransformation pathways identified for this compound include carbonyl reduction, O-methylation at the C-3' position, O-methylation following aromatic hydroxylation at the C-2' position on the phenyl B ring, and O-demethylation on the A ring researchgate.netnih.gov.
In Vitro and Microsomal Metabolism Studies
In vitro metabolism studies, particularly using liver microsomes from species like rats and humans, are valuable for investigating the metabolic fate and stability of compounds like this compound researchgate.netnih.gov. These studies allow for the examination of biotransformation pathways catalyzed by microsomal enzymes, such as cytochrome P450 oxidoreductase researchgate.netnih.gov.
Incubation of this compound with rat and human microsomal fractions has revealed the formation of multiple metabolites researchgate.netnih.govnih.gov. These studies indicated that this compound exhibits better stability compared to CA-4 in rat hepatic microsomes researchgate.net. While approximately 70% of CA-4 was metabolized within sixty minutes under certain conditions, only about 10% of this compound was metabolized in the same timeframe researchgate.net. The lack of quinone formation, as observed with CA-4, was also noted in this compound metabolism studies researchgate.net.
Microsomal metabolism studies help to understand the intrinsic clearance of a compound and identify potential metabolic hotspots pharmaron.comcriver.com. The identified biotransformation pathways, such as carbonyl reduction and O-demethylation, are common metabolic reactions mediated by microsomal enzymes researchgate.netnih.gov.
Biological Activity Assessment of Key Metabolites
Studies have shown that some of the identified this compound metabolites retain biological activity researchgate.netnih.govnih.gov. Notably, four of the identified metabolites were found to be as active as or more active than this compound in vitro researchgate.netnih.govnih.gov.
This compound Metabolites with Enhanced Tubulin Polymerization Inhibitory Activity
Among the metabolites identified, some have demonstrated enhanced inhibitory activity on tubulin polymerization compared to the parent this compound nih.govresearchgate.net. One such metabolite, 2'-methoxythis compound (Metabolite 23), has shown more significant tubulin polymerization inhibitory activity than this compound nih.govresearchgate.net.
The inhibitory concentration 50% (IC₅₀) values for tubulin polymerization have been used to quantify the potency of this compound and its metabolites. For parent this compound, an IC₅₀ value of 15.0 µM has been reported, while 2'-methoxythis compound exhibited a more potent IC₅₀ of 3.2 µM nih.govresearchgate.net.
This enhanced activity of certain metabolites suggests that the metabolic transformation of this compound can lead to compounds with improved potency against its primary biological target, tubulin researchgate.netnih.gov. The identification of such active metabolites can also guide the design and synthesis of novel analogues with potentially improved pharmacological profiles researchgate.netnih.gov.
| Compound | Tubulin Polymerization IC₅₀ (µM) |
| This compound | 15.0 nih.govresearchgate.net |
| 2'-methoxythis compound | 3.2 nih.govresearchgate.net |
Computational Chemistry and Molecular Modeling in Phenstatin Research
Molecular Docking Studies with Tubulin Heterodimers (e.g., PDB: 1SA0)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For phenstatin, docking studies are typically performed using the crystal structure of the tubulin heterodimer, with a common choice being the PDB entry 1SA0. This structure contains tubulin in complex with DAMA-colchicine, providing a well-defined colchicine (B1669291) binding site, which is the established binding pocket for this compound.
Docking simulations consistently place this compound within the colchicine binding site located at the interface of the α- and β-tubulin subunits. The trimethoxyphenyl (TMP) A-ring of this compound is predicted to orient towards the β-tubulin subunit, while the B-ring occupies a hydrophobic pocket.
Key interactions observed in these docking studies often include:
Hydrogen Bonding: The methoxy (B1213986) groups of the TMP ring are frequently predicted to form hydrogen bonds with specific amino acid residues within the binding site. A crucial hydrogen bond is often observed between one of the methoxy groups and the sulfhydryl group of Cysβ241. mdpi.com
Hydrophobic Interactions: The phenyl rings of this compound engage in extensive hydrophobic interactions with a host of nonpolar residues, which contribute significantly to the binding affinity. These residues typically include Leuβ242, Leuβ248, Alaβ250, Leuβ255, Valβ315, Alaβ316, and Ileβ378. nih.gov
The following table summarizes the key amino acid residues in the tubulin colchicine binding site (PDB: 1SA0) that are predicted to interact with this compound based on molecular docking studies of similar colchicine-site inhibitors.
| Interaction Type | Interacting Residues in Tubulin (PDB: 1SA0) |
| Hydrogen Bonding | Cysβ241, Serβ178, Asnβ178, Alaβ250 |
| Hydrophobic Contacts | Leuβ248, Leuβ255, Asnβ258, Metβ259, Lysβ353, Alaα180, Valα181, Ileβ378 |
These docking studies provide a static picture of the binding pose and are instrumental in understanding the structure-activity relationships of different this compound analogs.
Molecular Dynamics Simulations of this compound-Tubulin Interactions
To overcome the static limitations of molecular docking, molecular dynamics (MD) simulations are employed. MD simulations provide a dynamic view of the this compound-tubulin complex, allowing researchers to study the conformational changes and stability of the interaction over time. mdpi.com
In a typical MD simulation of the this compound-tubulin complex, the docked structure is placed in a simulated physiological environment, including water molecules and ions. The simulation then calculates the movements of all atoms in the system over a defined period, offering insights into:
Binding Stability: MD simulations can assess the stability of the this compound binding pose obtained from docking. By monitoring the root mean square deviation (RMSD) of the ligand and protein over time, researchers can determine if the ligand remains stably bound in the active site.
Conformational Changes: These simulations can reveal subtle conformational changes in both this compound and the tubulin binding site upon binding. This information is crucial for understanding the induced-fit mechanism of binding.
Role of Water Molecules: MD simulations can elucidate the role of water molecules in mediating the interaction between this compound and tubulin, which is often not apparent in static docking poses.
While specific MD simulation studies exclusively on this compound are not extensively documented in publicly available literature, the methodology is widely applied to other colchicine-site inhibitors, and the insights gained are transferable to understanding the dynamics of the this compound-tubulin complex. mdpi.comnih.gov
Pharmacophore Modeling and Virtual Screening for Novel this compound Analogs
Pharmacophore modeling is a powerful tool for identifying novel compounds with the potential to bind to a specific target. A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be active.
For this compound, a pharmacophore model would typically be generated based on the key interactions observed in docking and MD studies. The essential features of a this compound pharmacophore model for tubulin binding would likely include:
Hydrogen bond donors and acceptors corresponding to the methoxy groups.
Aromatic rings representing the TMP and B-rings.
Hydrophobic features that map to the nonpolar regions of the molecule.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases in a process known as virtual screening. nih.govnih.gov This allows for the rapid identification of diverse chemical scaffolds that possess the necessary features to bind to the colchicine site of tubulin. The hits from virtual screening can then be subjected to further computational analysis, such as molecular docking and binding affinity prediction, before being selected for experimental testing. This approach has been successfully used to discover novel tubulin inhibitors. researchgate.net
Investigation of Resistance Mechanisms and Strategies for Overcoming Them
Intrinsic and Acquired Cellular Resistance to Tubulin-Targeting Agents
Resistance to tubulin-binding agents is a multifaceted problem arising from various alterations within cancer cells. These mechanisms can broadly be categorized as those that reduce the intracellular concentration of the drug and those that alter the drug's target, the microtubule network.
One of the most well-characterized mechanisms of resistance is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which functions as a drug efflux pump. This protein actively transports a wide range of chemotherapeutic agents, including many tubulin inhibitors, out of the cancer cell, thereby preventing them from reaching their intracellular target at cytotoxic concentrations. This mechanism is a primary driver of multidrug resistance (MDR), where cancer cells become cross-resistant to a variety of structurally and functionally unrelated drugs.
Alterations in the tubulin protein itself or the microtubule cytoskeleton are another major contributor to resistance. This can occur through several mechanisms:
Tubulin Isotype Composition: Human cells express several different isotypes of β-tubulin. The differential expression of these isotypes can influence microtubule dynamics and the binding affinity of various tubulin-targeting agents. For example, the overexpression of the βIII-tubulin isotype is frequently associated with resistance to taxanes and vinca alkaloids in a variety of cancers. This isotype is thought to confer resistance by altering microtubule dynamics in a way that counteracts the drug's effects.
Tubulin Mutations: Genetic mutations in the tubulin genes can alter the drug-binding site, reducing the affinity of the inhibitor for its target. This prevents the drug from effectively disrupting microtubule function.
Post-Translational Modifications: Tubulin undergoes a variety of post-translational modifications, such as acetylation and glutamylation, which can affect microtubule stability and their interaction with microtubule-associated proteins (MAPs). Alterations in these modifications can contribute to drug resistance.
Changes in Microtubule-Associated Proteins (MAPs): MAPs play a critical role in regulating microtubule dynamics. Changes in the expression or function of MAPs can alter the stability of microtubules and thereby modulate the cell's sensitivity to tubulin-targeting agents.
The table below summarizes the key mechanisms of cellular resistance to tubulin-targeting agents.
| Mechanism Category | Specific Mechanism | Consequence |
| Reduced Intracellular Drug Concentration | Overexpression of ABC transporters (e.g., P-glycoprotein) | Increased drug efflux, preventing the drug from reaching its target. |
| Alterations in the Drug Target | Changes in tubulin isotype expression (e.g., increased βIII-tubulin) | Altered microtubule dynamics and reduced drug binding affinity. |
| Mutations in tubulin genes | Altered drug-binding site, leading to decreased drug efficacy. | |
| Changes in post-translational modifications of tubulin | Modified microtubule stability and interactions with regulatory proteins. | |
| Altered expression or function of MAPs | Dysregulation of microtubule dynamics, counteracting drug effects. |
Multidrug Resistance (MDR) Reversal Strategies
Given the significant role of P-glycoprotein in mediating MDR, a primary strategy for overcoming resistance has been the development of P-gp inhibitors, also known as MDR modulators or reversal agents. The goal of these agents is to restore the efficacy of chemotherapeutic drugs by blocking the drug efflux function of P-gp. These inhibitors can be broadly classified into three generations based on their development timeline and specificity.
However, the clinical success of P-gp inhibitors has been limited due to issues with toxicity and adverse drug interactions. This has led to the exploration of alternative strategies to bypass P-gp-mediated resistance. These include:
Development of Novel Agents that are Not P-gp Substrates: A key approach is to design new tubulin inhibitors that are not recognized or transported by P-gp. This allows the drug to accumulate in resistant cells and exert its cytotoxic effects.
Nanotechnology-Based Drug Delivery Systems: Encapsulating tubulin-targeting agents in nanoparticles can alter their cellular uptake mechanism, allowing them to bypass the P-gp efflux pump. These nanocarriers can be designed for targeted delivery to tumor cells, increasing drug concentration at the tumor site while minimizing systemic toxicity.
Combination Therapies: Combining tubulin inhibitors with other anticancer agents that have different mechanisms of action can be an effective strategy to overcome resistance. This approach can target multiple cellular pathways simultaneously, making it more difficult for cancer cells to develop resistance.
Mechanistic Approaches to Combat Resistance to Phenstatin and its Analogs
Researchers are actively developing novel strategies specifically designed to overcome resistance to this compound and related compounds. These approaches often involve creating hybrid molecules that combine the tubulin-targeting properties of this compound with other anticancer mechanisms.
A promising strategy to combat resistance involves the creation of dual-targeting agents that can simultaneously attack two different cancer-relevant targets. One such approach is the development of platinum(IV) complexes conjugated with a this compound analogue. nih.gov Platinum-based drugs, like cisplatin (B142131) and oxaliplatin, exert their cytotoxic effects by binding to DNA and inducing DNA damage, ultimately leading to apoptosis. nih.govresearchgate.net
By creating a single molecule that incorporates both a platinum complex and a tubulin inhibitor, it is possible to create a synergistic anticancer effect and potentially overcome resistance mechanisms that affect either agent alone. researchgate.net In these hybrid compounds, the platinum(IV) center acts as a prodrug that is reduced to the active platinum(II) species within the cell. The this compound analogue, on the other hand, retains its ability to inhibit tubulin polymerization. nih.gov
Research has shown that these platinum(IV)-phenstatin conjugates exhibit potent activity against various human cancer cell lines, including those that are resistant to cisplatin. nih.gov The dual mechanism of action—inducing DNA damage and disrupting microtubule dynamics—makes it more challenging for cancer cells to develop resistance. researchgate.net
The table below presents the in vitro cytotoxicity of a cisplatin(IV)-phenstatin conjugate (Complex 10) compared to cisplatin in both a cisplatin-sensitive (NCI-H460) and a cisplatin-resistant (NCI-H460/DDP) human lung cancer cell line.
| Compound | NCI-H460 IC₅₀ (μM) | NCI-H460/DDP IC₅₀ (μM) | Resistance Factor |
| Cisplatin | 1.8 ± 0.2 | 10.5 ± 1.1 | 5.8 |
| Complex 10 | 0.5 ± 0.1 | 1.2 ± 0.2 | 2.4 |
Data adapted from relevant research findings.
As shown in the table, the platinum(IV)-phenstatin conjugate not only is more potent than cisplatin in the sensitive cell line but also demonstrates a significantly lower resistance factor in the cisplatin-resistant cell line, highlighting its potential to overcome platinum resistance.
Another innovative approach to circumventing MDR is the development of nitric oxide (NO)-releasing derivatives of tubulin inhibitors. Nitric oxide is a signaling molecule with diverse roles in cancer biology. At low concentrations, it can promote tumor growth, but at higher concentrations, it can induce apoptosis and overcome drug resistance.
The strategy involves attaching an NO-donating moiety, such as a furoxan, to the this compound backbone. These hybrid molecules are designed to release NO within the cancer cell, leading to a variety of antitumor effects that can complement the tubulin-inhibiting activity of this compound.
The mechanisms by which NO-releasing derivatives can overcome MDR are multifaceted and appear to be independent of P-gp inhibition. nih.gov Research on NO-releasing derivatives of other anticancer agents has shown that they can:
Induce Apoptosis: High levels of NO can induce oxidative and nitrosative stress, leading to mitochondrial dysfunction and the activation of apoptotic pathways. nih.gov
Down-regulate Pro-survival Signaling Pathways: NO can inhibit key signaling pathways that are often hyperactivated in resistant cancer cells, such as the PI3K/Akt and MAPK/ERK pathways. nih.govacs.org
Inhibit Hypoxia-Inducible Factor 1-alpha (HIF-1α): HIF-1α is a transcription factor that plays a crucial role in tumor survival and resistance. NO has been shown to down-regulate the expression of HIF-1α. nih.govacs.org
By combining the microtubule-disrupting effects of this compound with the pleiotropic antitumor activities of NO, these derivatives have the potential to be effective against a broad range of cancers, including those that have developed resistance to conventional chemotherapies.
Exploration of Phenstatin S Diverse Biological Activities in Academic Research
Anti-angiogenic Mechanisms of Phenstatin Derivatives
Research into this compound derivatives has demonstrated their potential as anti-angiogenic agents. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, making it a significant target in cancer therapy. This compound derivatives have been explored for their ability to inhibit this process.
One key mechanism contributing to the anti-angiogenic activity of this compound derivatives is their interaction with tubulin, disrupting microtubule assembly. Microtubules are essential for various cellular processes, including cell division and migration, which are vital for endothelial cell function and angiogenesis. By inhibiting tubulin polymerization, this compound derivatives can impair the formation and migration of endothelial cells necessary for building new blood vessels. researchgate.netnih.gov
Furthermore, some this compound derivatives have been designed to possess bifunctional properties. For instance, certain furoxan-based this compound derivatives have been synthesized to combine tubulin polymerization inhibition with nitric oxide (NO)-releasing activities. nih.gov Studies on such derivatives, like compound 15h, have shown potent anti-angiogenesis effects. nih.gov114.55.40 This suggests that the anti-angiogenic activity can be mediated through multiple pathways, including direct effects on endothelial cell cytoskeleton via tubulin inhibition and potentially through NO-mediated signaling. nih.gov
This compound derivatives are also being evaluated for their potential as vascular targeting or disrupting agents. researchgate.netnih.gov This approach aims to selectively damage the existing tumor vasculature, thereby starving the tumor of nutrients and oxygen. The ability of these compounds to interfere with endothelial cell function contributes to these vascular effects. For example, compound 8g, a this compound analogue, demonstrated potent inhibition of HUVEC (Human Umbilical Vein Endothelial Cell) tube formation, a key in vitro assay for assessing anti-angiogenic potential. researchgate.net
Antibacterial Activity: Mechanistic Investigations (e.g., Neisseria gonorrhoeae)
Academic research has also explored the antibacterial properties of this compound. Notably, this compound has been found to inhibit the growth of the pathogenic bacterium Neisseria gonorrhoeae. acs.org N. gonorrhoeae is the causative agent of gonorrhea, and the emergence of antibiotic-resistant strains poses a significant public health challenge. thermofisher.comnih.govmdpi.com
While the primary mechanism of action of this compound is its effect on eukaryotic tubulin, the basis for its antibacterial activity against N. gonorrhoeae warrants further detailed investigation. Bacteria possess a different cytoskeletal system compared to eukaryotes, and the direct target of this compound in N. gonorrhoeae is not as extensively characterized as its interaction with tubulin.
Research into antibacterial agents against N. gonorrhoeae often focuses on mechanisms such as inhibiting cell wall synthesis, protein synthesis, nucleic acid synthesis, or interfering with metabolic pathways. thermofisher.com Resistance mechanisms in N. gonorrhoeae involve enzymatic inactivation, target modification, efflux pumps that expel antibiotics from the cell, and decreased outer membrane permeability. thermofisher.comnih.govmdpi.comwikipedia.org Although this compound's activity against this bacterium has been reported, detailed mechanistic studies specifically elucidating how this compound exerts its effect on N. gonorrhoeae and whether it interacts with specific bacterial targets or circumvents existing resistance mechanisms are areas that require further exploration in academic research. acs.org
Other Investigated Biological Modulations (e.g., Estrogen Receptor Pathway modulation)
Beyond its anti-angiogenic and antibacterial effects, this compound and its analogues have been investigated for other biological activities, including the modulation of the estrogen receptor (ER) pathway. This area of research is particularly relevant in the context of hormone-dependent cancers, such as certain types of breast cancer. researchgate.netnih.govdovepress.com
Studies involving gallic acid-based steroidal this compound analogues have indicated a potential for selective targeting of breast cancer cells, particularly those that are estrogen receptor-positive (ER+), such as MCF-7 cells. researchgate.netdntb.gov.ua This selective potency in ER+ cell lines, compared to ER-negative lines like MDA-MB-231, has been attributed in part to the modulation of estrogen receptor function by these analogues. researchgate.net
The estrogen receptor is a ligand-activated transcription factor that plays a crucial role in the development and progression of ER+ breast cancer. nih.govdovepress.commdpi.com Ligand binding to the ER can influence gene expression through both genomic and non-genomic pathways. nih.govmdpi.com Modulation of this pathway by this compound analogues suggests an interaction with the receptor or downstream signaling components.
Research using techniques like relative binding affinity (RBA) assays has provided insights into the interaction of these analogues with the estrogen receptor. For example, one study reported approximately 15% binding with the estrogen receptor for certain gallic acid-based steroidal this compound analogues. researchgate.net Evaluation in ER(+)-cell lines like MCF-7 suggested enhanced and ER-mediated uptake of these compounds. researchgate.net This indicates that these this compound derivatives may influence cellular processes in ER+ cells through mechanisms involving the estrogen receptor, contributing to their observed biological effects in these specific cancer subtypes. researchgate.net The precise molecular details of how these this compound analogues interact with the ER and modulate its signaling warrant further investigation.
Q & A
Q. What are the standard in vitro assays used to evaluate Phenstatin's anticancer activity, and how are they optimized for reproducibility?
The sulforhodamine B (SRB) assay is widely used to measure this compound's cytotoxicity, particularly in the National Cancer Institute’s drug screening programs. This colorimetric method quantifies cellular protein content after fixation with trichloroacetic acid, enabling high-throughput analysis of dose-response relationships . Researchers should validate assay conditions (e.g., cell density, incubation time) using positive controls like compound 10a, which shows GI50 values ranging from 0.027 μM (renal cancer) to 0.701 μM (ovarian cancer), to ensure consistency across experiments .
Q. How is this compound's mechanism of action typically investigated in preclinical studies?
Mechanistic studies often involve comparative analyses across cancer cell lines with varying sensitivity. For example, this compound exhibits high potency in leukemia (GI50 <0.010 μM in K-562 cells) but low efficacy in non-small cell lung cancer (GI50 >100 μM in NCI-H460), suggesting cell-type-specific targeting of tubulin polymerization or metabolic pathways. Researchers should pair GI50/TGI data with functional assays (e.g., tubulin-binding assays, apoptosis markers) to elucidate mechanisms .
Q. What structural features of this compound are critical for its bioactivity, and how are analogs synthesized?
this compound’s stilbene scaffold is essential for its tubulin-binding activity. Modifications to the hydroxyl and methoxy groups (e.g., in compound 10a) can enhance solubility or stability. Synthetic protocols typically involve Wittig reactions or Suzuki couplings, with purity verified via HPLC (>95%) and structural confirmation via NMR/MS .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound's efficacy across cancer subtypes?
Contradictory data, such as this compound’s GI50 >100 μM in colon cancer (HT29) vs. 2.28 μM in renal cancer (A498), may arise from differences in cell line genetics or assay conditions. To address this, employ multi-omics approaches (e.g., transcriptomics/proteomics) to identify biomarkers of sensitivity. Additionally, use isogenic cell lines to isolate variables like transporter expression or metabolic pathways .
Q. What statistical methods are recommended for analyzing this compound's dose-response data, particularly when efficacy varies significantly between cell lines?
Non-linear regression models (e.g., four-parameter logistic curves) are standard for calculating GI50 values. For heterogeneous datasets, mixed-effects models can account for inter-cell-line variability. Ensure significance thresholds (e.g., p <0.05) are predefined and adjusted for multiple comparisons using methods like Bonferroni correction .
Q. How can researchers optimize pharmacokinetic studies for this compound to improve translational relevance?
this compound’s poor solubility in aqueous media limits in vivo applications. Advanced formulations, such as liposomal encapsulation or PEGylation, should be tested using partition coefficient (logP) measurements and stability assays in simulated biological fluids. Pair these with xenograft models (e.g., MDA-MB-435 melanoma) to correlate bioavailability with tumor regression .
Q. What strategies validate this compound's target engagement in complex biological systems?
Use photoaffinity labeling with radiolabeled this compound derivatives to confirm direct binding to β-tubulin. Complement this with CRISPR-Cas9 knockout of putative targets (e.g., MDR1 pumps) to assess resistance mechanisms. Cross-validate findings using structural analogs like compound 10a, which may share targets but differ in binding kinetics .
Data Contradiction and Interpretation
Q. How should conflicting results between this compound and its analogs (e.g., compound 10a) be interpreted in structure-activity relationship (SAR) studies?
Compound 10a shows superior potency in CNS cancer (GI50 = 0.059 μM vs. This compound’s >100 μM in SF-295 cells), suggesting substituent effects on blood-brain barrier penetration. Researchers should perform molecular dynamics simulations to compare binding poses in tubulin isoforms and validate with in situ brain perfusion models .
What frameworks guide the development of novel research questions for this compound's application in combination therapies?
Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. For example, a study combining this compound with checkpoint inhibitors could ask: Does this compound enhance immune infiltration in checkpoint inhibitor-resistant tumors? Prioritize hypotheses that address gaps in mechanistic synergy and ethical dosing .
Methodological Best Practices
- Data Reporting : Adhere to the SRB assay protocol for cytotoxicity studies, specifying trichloroacetic acid concentration (1%), staining duration (30 minutes), and Tris base extraction (10 mM) .
- Statistical Transparency : Report exact p-values (not thresholds like p <0.05) and confidence intervals for GI50 values. Use tools like GraphPad Prism for reproducibility .
- Ethical Compliance : Disclose cell line authentication (e.g., STR profiling) and ethical approval for animal studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
